6-Allyldihydronorisolysergic Acid Methyl Ester is a chemical compound that belongs to the class of methyl esters derived from complex alkaloids. This compound is structurally related to lysergic acid, a well-known psychedelic substance. Its unique structure and properties make it a subject of interest in both medicinal chemistry and pharmacology. The synthesis, classification, and potential applications of this compound are critical for understanding its role in scientific research.
6-Allyldihydronorisolysergic Acid Methyl Ester is synthesized from natural sources or through chemical modification of existing compounds. The precursor compounds often include derivatives of ergot alkaloids, which are obtained from the Claviceps fungi. These fungi produce various alkaloids, which can be chemically altered to create new compounds with potential therapeutic effects.
This compound can be classified under the following categories:
The synthesis of 6-Allyldihydronorisolysergic Acid Methyl Ester typically involves multiple steps, including the formation of the methyl ester from the corresponding carboxylic acid derivative.
The synthesis process may involve:
The molecular structure of 6-Allyldihydronorisolysergic Acid Methyl Ester can be represented as follows:
6-Allyldihydronorisolysergic Acid Methyl Ester can undergo several chemical reactions typical for esters and alkaloids:
The reactions are generally monitored using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to ensure completion and purity.
The mechanism by which 6-Allyldihydronorisolysergic Acid Methyl Ester exerts its effects is not fully understood but may involve interactions with serotonin receptors, particularly the 5-HT2A receptor subtype, which is known to mediate psychedelic effects.
Studies suggest that compounds structurally similar to lysergic acid diethylamide (LSD) can lead to significant alterations in perception and mood through these receptor pathways.
6-Allyldihydronorisolysergic Acid Methyl Ester has potential applications in various fields:
6-Allyldihydronorisolysergic Acid Methyl Ester (CAS 86891-16-9) is a semi-synthetic ergoline alkaloid derivative with the molecular formula C₁₉H₂₂N₂O₂ and a molecular weight of 310.39 g/mol. It belongs to the class of tetrahydroindolo[4,3-fg]quinoline compounds, characterized by a four-ring ergoline core modified with an allyl group at C-6 and a methyl ester at C-8. Its systematic IUPAC name is methyl (6aR,9S,10aR)-7-allyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline-9-carboxylate, reflecting its stereospecific configuration. The compound is frequently designated as Cabergoline Impurity E or Cabergoline EP Impurity E in pharmaceutical contexts, underscoring its role as a synthetic intermediate or degradant in dopamine agonist manufacturing [1] [3].
Table 1: Nomenclature and Identifiers
Category | Designation |
---|---|
CAS Registry Number | 86891-16-9 |
IUPAC Name | Methyl (6aR,9S,10aR)-7-allyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline-9-carboxylate |
Synonyms | Cabergoline Impurity E; Cabergoline EP Impurity E; 6-Allyl-8β-methoxycarbonylergoline |
Molecular Formula | C₁₉H₂₂N₂O₂ |
Molecular Weight | 310.39 g/mol |
Key physicochemical properties include:
The compound emerged indirectly from historical research on ergot alkaloids, which date to antiquity. Ergot (Claviceps purpurea) contamination of grains caused mass poisonings (ergotism) in medieval Europe but also revealed medicinal properties in obstetrics and migraine treatment [2]. Modern alkaloid chemistry enabled the isolation of lysergic acid in the 1930s, paving the way for synthetic modifications. 6-Allyldihydronorisolysergic Acid Methyl Ester was synthesized as part of mid-20th-century efforts to derivatize ergoline scaffolds for enhanced receptor selectivity. Its specific discovery aligns with the development of cabergoline—a potent dopamine agonist—where it was identified as a process-related impurity during manufacturing scale-up [1] [8].
The compound shares the core ergoline skeleton with lysergic acid but features critical modifications:
Structurally, it is a dihydro-variant of norisolysergic acid (lacking the N-1 methyl group), with allylation at N-6. This places it in the "dihydronorisolysergic acid" subclass of ergolines, distinct from hallucinogenic lysergamides like LSD, which retain a C8-C9 double bond and amide functionality [2] [4].
Table 2: Structural Comparison with Key Ergot Alkaloids
Compound | Core Structure | C-6 Substituent | C-8 Functional Group | Saturation |
---|---|---|---|---|
Lysergic Acid | Ergoline | Methyl | COOH | Unsaturated (C8-C9 Δ⁸,⁹) |
LSD | Ergoline | Methyl | Diethylamide | Unsaturated |
6-Allyldihydronorisolysergic Acid Methyl Ester | Norergoline (N-1 demethylated) | Allyl | COOCH₃ | Dihydro (saturated C8-C9) |
Cabergoline | Ergoline | Allyl | Urethane-linked tert-butyl group | Dihydro |
As a synthetic intermediate, this compound bridges ergoline natural products and therapeutic agents. Its allyl group is retained in cabergoline, a long-acting D₂ dopamine agonist used for hyperprolactinemia and Parkinson’s disease. The methyl ester facilitates cell membrane permeability, serving as a prodrug moiety that hydrolyzes in vivo to the active acid (6-Allyldihydronorisolysergic Acid, CAS 86891-15-8) [3] [8]. Pharmacologically, ergoline derivatives exhibit polyvalent receptor interactions:
In drug development, it is critical for:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1